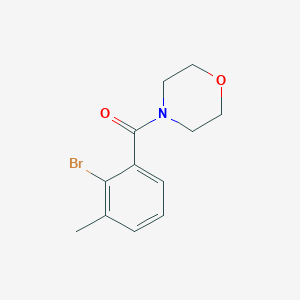
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
Descripción general
Descripción
The compound “4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4O. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride” were not found in the retrieved papers, pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.16 g/mol. Other specific physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Neuroprotection and Anti-inflammatory Activity
Pyrimidine derivatives have shown promise in neuroprotection and anti-inflammatory activities. A related compound, 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine , displayed significant neuroprotective activities in models of cerebral ischemia .
Anticancer Activity
These compounds have been studied for their potential anticancer properties. For instance, certain pyrimidine derivatives have exhibited activity comparable to doxorubicin, a well-known chemotherapy medication .
Cognitive Disorders Treatment
A pyrimidine derivative has been designed as a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders . This suggests potential applications for 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride in similar therapeutic areas.
Antifibrotic Activities
Some pyrimidine compounds have shown better anti-fibrotic activities than existing drugs like Pirfenidone , indicating a possible application in treating fibrotic diseases.
Receptor Selectivity and Potency
The selectivity and potency of pyrimidine derivatives towards various receptors can be harnessed in designing targeted therapies for different neurological conditions.
Each of these fields presents a unique application area for 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride, and further research could uncover more specific uses within these domains.
Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine… Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel… [Design and discovery of 6- (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)… Synthesis of Novel 2-(Pyridin-2-yl… - MDPI
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Therefore, “4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride” and its derivatives could be subjects of future research in medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, including neuroprotective and anti-inflammatory properties .
Result of Action
Compounds with a pyrrolidine ring have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c1-6-8(9(11)15)5-13-10(14-6)7-2-3-12-4-7;;/h5,7,12H,2-4H2,1H3,(H2,11,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLJKVRKNUPMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1402347.png)
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)



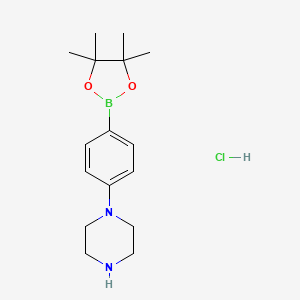
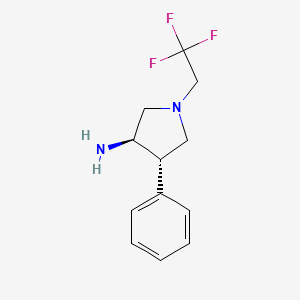
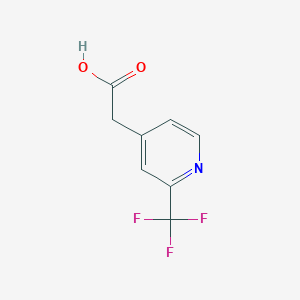


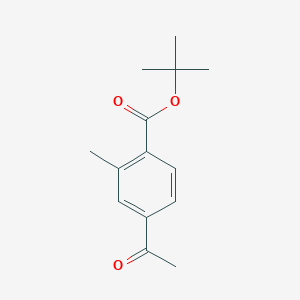

![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
